![molecular formula C14H22O5Si B14398900 Dimethyl {2-[5-(trimethylsilyl)furan-3-yl]ethyl}propanedioate CAS No. 89861-25-6](/img/structure/B14398900.png)
Dimethyl {2-[5-(trimethylsilyl)furan-3-yl]ethyl}propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl {2-[5-(trimethylsilyl)furan-3-yl]ethyl}propanedioate is an organic compound that features a furan ring substituted with a trimethylsilyl group and an ester functionality
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl {2-[5-(trimethylsilyl)furan-3-yl]ethyl}propanedioate typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Trimethylsilyl Group: The trimethylsilyl group can be introduced via a silylation reaction using trimethylsilyl chloride and a base such as triethylamine.
Esterification: The ester functionality can be introduced through a reaction with dimethyl malonate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl {2-[5-(trimethylsilyl)furan-3-yl]ethyl}propanedioate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines.
Major Products
Oxidation: Furanones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl {2-[5-(trimethylsilyl)furan-3-yl]ethyl}propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Dimethyl {2-[5-(trimethylsilyl)furan-3-yl]ethyl}propanedioate involves its interaction with molecular targets such as enzymes or receptors. The furan ring and ester functionalities can participate in various biochemical pathways, leading to the modulation of biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylfuran: A simpler furan derivative with potential as a biofuel.
Trimethylsilylfuran: A furan derivative with a trimethylsilyl group but lacking the ester functionality.
Dimethyl malonate: An ester compound without the furan ring.
Uniqueness
Dimethyl {2-[5-(trimethylsilyl)furan-3-yl]ethyl}propanedioate is unique due to the combination of the furan ring, trimethylsilyl group, and ester functionalities, which confer distinct chemical and physical properties, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
89861-25-6 |
|---|---|
Formule moléculaire |
C14H22O5Si |
Poids moléculaire |
298.41 g/mol |
Nom IUPAC |
dimethyl 2-[2-(5-trimethylsilylfuran-3-yl)ethyl]propanedioate |
InChI |
InChI=1S/C14H22O5Si/c1-17-13(15)11(14(16)18-2)7-6-10-8-12(19-9-10)20(3,4)5/h8-9,11H,6-7H2,1-5H3 |
Clé InChI |
CDPSEBOTOXUSIP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CCC1=COC(=C1)[Si](C)(C)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


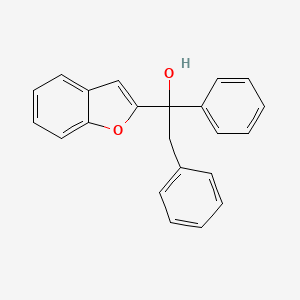
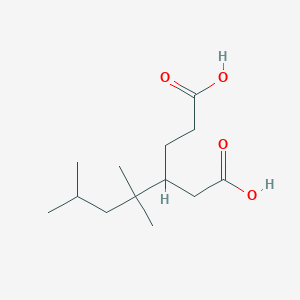
![1,1',1'',1''',1'''',1'''''-[Disulfanediyldi(ethene-2,1,1,2-tetrayl)]hexabenzene](/img/structure/B14398852.png)
![3-[(2-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14398853.png)

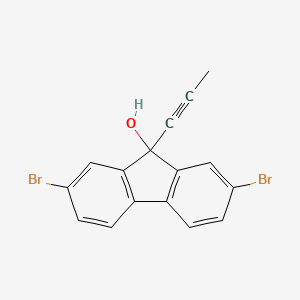
![10-Chloro-7-methyl-7H-pyrimido[5,4-c]carbazole](/img/structure/B14398868.png)
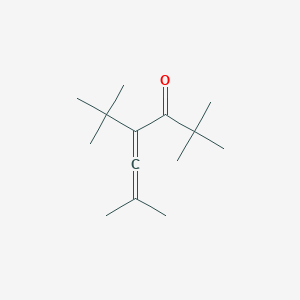
![4,6,6,9-Tetramethyl-7,8-dihydro-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran](/img/structure/B14398877.png)
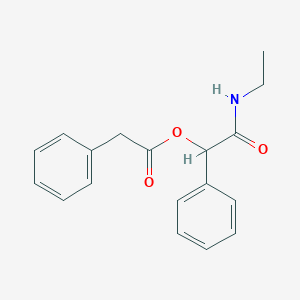
![2-Propen-1-one, 3-(4-chlorophenyl)-1-[4-(phenylamino)phenyl]-](/img/structure/B14398880.png)
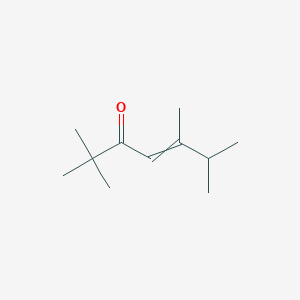
![N-Butyl-N'-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14398886.png)

